2-Hexadecyl-1H-imidazole
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Overview
Description
2-Hexadecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-1H-imidazole typically involves the alkylation of imidazole with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Scientific Research Applications
2-Hexadecyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Hexadecyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-Hexadecylimidazole: Similar in structure but lacks the hydrogen atom on the nitrogen.
2-Octadecyl-1H-imidazole: Contains a longer alkyl chain, which may affect its physical properties and applications.
2-Dodecyl-1H-imidazole: Contains a shorter alkyl chain, influencing its solubility and reactivity.
Uniqueness
2-Hexadecyl-1H-imidazole is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Properties
CAS No. |
56750-08-4 |
---|---|
Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-hexadecyl-1H-imidazole |
InChI |
InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18-21-19/h17-18H,2-16H2,1H3,(H,20,21) |
InChI Key |
UANAUSCAUXQBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=NC=CN1 |
Origin of Product |
United States |
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